

An In-depth Technical Guide to the Thermodynamic Data of **cis-4-Octene**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-4-Octene**

Cat. No.: **B1353254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **cis-4-Octene**. The information is compiled from experimental data and computational studies to offer a detailed resource for professionals in research and development. This document presents quantitative data in structured tables, details relevant experimental methodologies, and illustrates the relationships between different data acquisition methods.

Core Thermodynamic Data

The thermodynamic properties of **cis-4-Octene** are crucial for understanding its behavior in chemical reactions and for process design. The following tables summarize the key available data.

Table 1: Physical and Molar Properties of **cis-4-Octene**

Property	Value	Units	Source
Chemical Formula	C ₈ H ₁₆	-	[1] [2]
CAS Number	7642-15-1	-	[1] [2]
Molecular Weight	112.21	g/mol	[1] [2]
Normal Boiling Point	395.6 - 395.8	K	[3]
Melting Point (Fusion)	153.8 - 155.2	K	[3]

Table 2: Enthalpy and Entropy Data for **cis-4-Octene**

Thermodynamic Property	Value	Units	State	Source
Standard Enthalpy of Vaporization (Δ _{vap} H°)	39.7	kJ/mol	Liquid to Gas	[1]
Enthalpy of Vaporization at 368 K	37.2	kJ/mol	Liquid to Gas	[1]

Note: A comprehensive set of experimentally determined standard enthalpy of formation, standard molar entropy, and heat capacity data for **cis-4-Octene** is not readily available in the literature. Much of the data for octene isomers is derived from computational methods.[\[4\]](#)[\[5\]](#)

Experimental and Computational Methodologies

The determination of thermodynamic data for compounds like **cis-4-Octene** relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of organic compounds is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

- Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.
- Apparatus: The primary instrument is an adiabatic bomb calorimeter.
- Procedure:
 - A weighed sample of the liquid hydrocarbon, enclosed in a thin-walled glass ampule or gelatin capsule, is placed in the bomb.
 - The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
 - The bomb is submerged in a precisely measured quantity of water in the calorimeter.
 - The sample is ignited electrically via a fuse wire.
 - The temperature of the water is monitored until it reaches a maximum and then begins to cool.
 - The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
 - Corrections are made for the heat of ignition and any side reactions to determine the standard enthalpy of combustion. The standard enthalpy of formation is then calculated using Hess's Law.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

- Principle: The sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow to the sample and reference is measured as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions (e.g., melting).
- Apparatus: A differential scanning calorimeter.
- Procedure for Heat Capacity:
 - A baseline is established with empty sample and reference pans.
 - A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.
 - The sample is then run under the same conditions.
 - The heat capacity of the sample is calculated by comparing its heat flow curve to that of the standard.
- Procedure for Enthalpy of Fusion:
 - The sample is cooled to a temperature below its melting point and then heated at a constant rate through the melting transition.
 - The energy absorbed during melting is observed as a peak in the DSC curve.
 - The area under the peak is integrated to determine the enthalpy of fusion.

3. Vapor Pressure Measurements for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

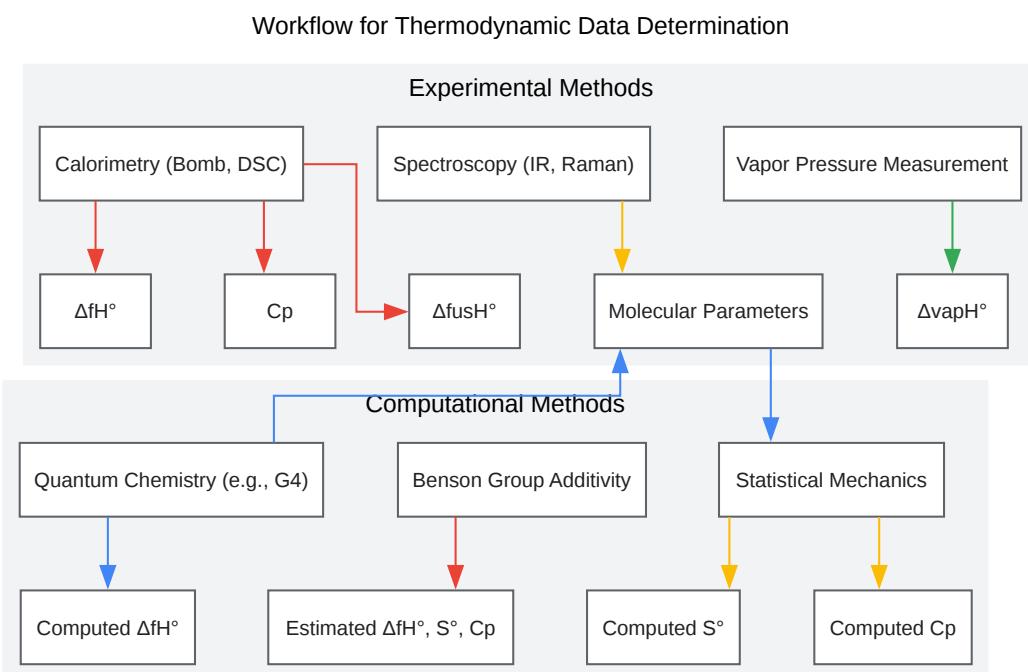
Computational Methodologies

Due to the challenges in experimental measurements for all isomers and conditions, computational methods are widely used to estimate thermodynamic properties.

1. Benson Group Additivity Method

This is a widely used semi-empirical method for estimating the thermodynamic properties of organic molecules in the ideal gas state.[\[4\]](#)[\[5\]](#)

- Principle: The method assumes that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent chemical groups. Each group's contribution is a value derived from experimental data of a wide range of compounds.
- Procedure:
 - The molecule is dissected into a set of defined structural groups.
 - The tabulated thermodynamic values (for enthalpy of formation, entropy, and heat capacity) for each group are summed.
 - Corrections for symmetry and stereoisomerism may be applied.


2. Statistical Mechanics

For molecules where detailed molecular structure and vibrational frequencies are known from spectroscopic data or quantum chemical calculations, statistical mechanics can be used to calculate thermodynamic properties like entropy and heat capacity.

- Principle: The macroscopic thermodynamic properties of a system are derived from the statistical distribution of the energy levels of its constituent molecules. The entropy is related to the number of accessible microstates of the system.
- Procedure:
 - The molecular geometry, vibrational frequencies, and rotational constants are obtained, often from quantum chemical calculations.
 - These molecular parameters are used to calculate the translational, rotational, vibrational, and electronic partition functions.
 - The thermodynamic properties, including entropy and heat capacity, are then calculated from these partition functions.

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the general workflow for obtaining the thermodynamic properties of a compound like **cis-4-Octene**, highlighting the interplay between experimental and computational approaches.

[Click to download full resolution via product page](#)

Caption: Data determination workflow.

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not reveal any established signaling pathways or specific receptor-mediated biological activities for **cis-4-Octene**. As a simple, non-functionalized alkene, it is not expected to play a direct role in cellular signaling in the way that more complex molecules like hormones or neurotransmitters do. Its primary relevance in a biological context would be related to its physical properties and its potential role as a volatile organic compound or a metabolic intermediate.

Conclusion

This guide has summarized the available thermodynamic data for **cis-4-Octene** and outlined the primary experimental and computational methods used to obtain such data. While some experimental values for phase change enthalpies are available, a complete thermodynamic profile, including standard enthalpy of formation, entropy, and heat capacity, often relies on established computational and estimation techniques. For researchers and professionals, it is important to consider the source and methodology behind thermodynamic data, especially when experimental values are sparse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Octene, (Z)- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Octene, (Z)- [webbook.nist.gov]
- 4. srd.nist.gov [srd.nist.gov]
- 5. srd.nist.gov [srd.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Data of cis-4-Octene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1353254#thermodynamic-data-for-cis-4-octene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com